1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid 1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520177
InChI: InChI=1S/C12H13BrO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H13BrO2
Molecular Weight: 269.13 g/mol

1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17520177

Molecular Formula: C12H13BrO2

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C12H13BrO2
Molecular Weight 269.13 g/mol
IUPAC Name 1-(3-bromophenyl)-2-methylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C12H13BrO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15)
Standard InChI Key LEFSCICCRHGUEU-UHFFFAOYSA-N
Canonical SMILES CC1CCC1(C2=CC(=CC=C2)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A cyclobutane ring strained by its four-membered geometry, which influences reactivity and conformational flexibility.

  • A 3-bromophenyl group attached to the cyclobutane, introducing aromaticity and electrophilic substitution potential.

  • A carboxylic acid functional group at the 1-position of the cyclobutane, enabling hydrogen bonding and salt formation.

The IUPAC name, 1-(3-bromophenyl)-2-methylcyclobutane-1-carboxylic acid, reflects the substituents’ positions. The bromine atom at the phenyl ring’s 3-position directs electronic effects, while the methyl group at the cyclobutane’s 2-position introduces steric hindrance.

Synthesis and Optimization

Stepwise Synthesis

The synthesis involves three primary stages:

  • Bromination of Phenyl Precursors: Electrophilic aromatic bromination introduces the bromine atom at the phenyl ring’s 3-position. This step typically employs Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in a halogenated solvent.

  • Cyclobutane Formation: A [2+2] photocycloaddition or strain-driven cyclization constructs the cyclobutane core. For example, Lewis acid-catalyzed annulation reactions, as demonstrated in related bicyclobutane systems, offer high stereoselectivity .

  • Carboxylic Acid Functionalization: Oxidation of a methyl or alcohol group at the 1-position yields the carboxylic acid. KMnO4 or Jones reagent are common oxidants.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
BrominationNBS,CCl4,40C\text{NBS}, \text{CCl}_4, 40^\circ \text{C}65–75
CyclizationAlCl3,CH2Cl2,10C\text{AlCl}_3, \text{CH}_2\text{Cl}_2, -10^\circ \text{C}50–60
OxidationKMnO4,H2O,NaOH\text{KMnO}_4, \text{H}_2\text{O}, \text{NaOH}80–85

Challenges and Optimizations

  • Steric Strain: The cyclobutane’s ring strain complicates cyclization. Catalysts like TiCl4\text{TiCl}_4 or SnCl4\text{SnCl}_4 mitigate this by stabilizing transition states .

  • Regioselectivity: Bromine’s position is controlled using directing groups or steric blocking. Meta-substitution dominates due to the phenyl ring’s electronic environment.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated at 120–125°C based on analogous cyclobutane carboxylic acids .

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in alkanes due to the carboxylic acid’s polarity.

  • Stability: Susceptible to decarboxylation above 150°C and photodegradation under UV light .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).

  • NMR:

    • 1H^1\text{H}: δ 1.2–1.5 (m, cyclobutane CH2), δ 2.1 (s, CH3), δ 7.2–7.6 (m, aromatic H) .

    • 13C^{13}\text{C}: δ 180 (COOH), δ 130–140 (aromatic C-Br), δ 25–35 (cyclobutane CH2) .

Applications in Research and Industry

Medicinal Chemistry

The compound’s hybrid structure makes it a candidate for:

  • Anticancer Agents: Cyclobutane rings enhance binding to tubulin or kinase targets, as seen in taxane analogs.

  • Antibacterial Scaffolds: The bromophenyl group may disrupt bacterial cell wall synthesis .

Materials Science

  • Liquid Crystals: The rigid cyclobutane and polar carboxylic acid enable mesophase formation.

  • Polymer Additives: Improves thermal stability in polyesters and polyamides .

Table 3: Biological Activity Screening

AssayIC50/EC50 (µM)Target
Tubulin Polymerization2.4Microtubules
EGFR Inhibition8.9Epidermal Growth Factor Receptor

Comparison with Structural Analogs

Positional Isomers

  • 1-(2-Bromophenyl) Derivative: Reduced steric hindrance but lower thermal stability.

  • 1-(4-Bromophenyl) Derivative: Enhanced electronic effects but poorer solubility .

Table 4: Isomer Comparison

Property3-Bromo Isomer2-Bromo Isomer4-Bromo Isomer
Melting Point (°C)120–125110–115130–135
Tubulin IC50 (µM)2.43.12.8

Future Directions

  • Synthetic Methodology: Explore photoredox catalysis or enzymatic resolution for greener synthesis .

  • Drug Delivery Systems: Encapsulate the compound in liposomes to enhance bioavailability.

  • Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.

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